4-Pentylphenyl 4-methoxybenzoate
Overview
Description
4-Pentylphenyl 4-methoxybenzoate is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.38 g/mol . It is known for its application as a nematic liquid crystal, which is used in optical electronics such as liquid-crystal displays (LCDs) . The compound is also referred to by other names, including 4-n-Pentylphenyl p-anisate and 4-Amylphenyl 4′-methoxybenzoate .
Mechanism of Action
Target of Action
4-Pentylphenyl 4-methoxybenzoate, also known as Nematal 105, is primarily targeted towards optical electronics applications such as liquid-crystal displays (LCD) . It acts as a host material for luminophores .
Mode of Action
The mode of action of this compound involves its interaction with luminophores such as N,N′-Bis (2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI). When PDI is dissolved in the liquid crystal host to an approximate concentration of 10 -5 M, PDI molecules are successfully aligned within a nematic liquid crystal .
Biochemical Pathways
The biochemical pathways affected by this compound involve the alignment of PDI molecules within a nematic liquid crystal. This alignment leads to decreased surface losses, despite increased absorption when illuminated through the narrow edges .
Pharmacokinetics
It is known that the compound is a nematic liquid crystal slightly above room temperature .
Result of Action
The result of the action of this compound is the successful alignment of PDI molecules within a nematic liquid crystal. This alignment can be used in optical electronics applications such as liquid-crystal displays (LCD) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can be easily hydrolyzed . Furthermore, it is flammable and can cause harm when in contact with strong oxidants .
Preparation Methods
The synthesis of 4-Pentylphenyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-pentylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Pentylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
4-Pentylphenyl 4-methoxybenzoate has several scientific research applications:
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its unique liquid crystal properties.
Comparison with Similar Compounds
4-Pentylphenyl 4-methoxybenzoate can be compared with similar compounds such as:
4-Pentylphenyl 4-methylbenzoate: This compound has a similar structure but with a methyl group instead of a methoxy group, which affects its liquid crystal properties.
4-n-Pentylphenyl p-anisate: Another name for this compound, highlighting its structural similarity.
4-Amylphenyl 4′-methoxybenzoate: A compound with a similar core structure but different alkyl chain length, influencing its physical and chemical properties.
This compound stands out due to its specific combination of a pentyl chain and a methoxy group, which provides unique liquid crystal properties suitable for various applications in optoelectronics and research.
Properties
IUPAC Name |
(4-pentylphenyl) 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-3-4-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(21-2)14-10-16/h7-14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXVYOLBGBYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068099 | |
Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-13-2 | |
Record name | 4-Pentylphenyl 4-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentylphenyl methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-pentylphenyl p-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTYLPHENYL METHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C69KDR77Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Pentylphenyl 4-methoxybenzoate influence its fluorescence behavior when combined with nanoparticles in different solvents?
A1: The research paper focuses on the interaction between liquid crystals, including this compound, and nanoparticles in various solvents. [] While the study doesn't delve deep into the specific structural influence on fluorescence, it observes changes in the fluorescence spectra of the combined materials. This suggests that the interaction between the liquid crystal, nanoparticles, and solvent impacts the excited state dynamics of this compound, leading to observable changes in fluorescence. Further research focusing on the specific structural elements and their roles in these interactions would be needed to provide a definitive answer.
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